molecular formula C9H16N2OS B135545 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine CAS No. 66356-54-5

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine

Cat. No.: B135545
CAS No.: 66356-54-5
M. Wt: 200.3 g/mol
InChI Key: JRQYKULIUYUIQS-UHFFFAOYSA-N
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Description

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine is a chemical compound with the molecular formula C10H18N2OS It is a derivative of furan and contains both amino and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine typically involves the reaction of 2-furfurylamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-furfurylamine attacks the chloroethylamine, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the furan ring, converting it to a tetrahydrofuran derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Tetrahydrofuran Derivatives: Resulting from reduction of the furan ring.

    Substituted Amines and Thioethers: Produced through various substitution reactions.

Scientific Research Applications

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the interaction of small molecules with proteins and other biomolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine exerts its effects involves its interaction with specific molecular targets. The amino and thioether groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine: A closely related compound with similar functional groups but different substitution patterns.

    2-[(2-Aminoethyl)thio]methyl-5-dimethylaminomethylfuran: Another similar compound with variations in the amino and thioether groups.

Uniqueness

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-11-6-8-2-3-9(12-8)7-13-5-4-10/h2-3,11H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQYKULIUYUIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603596
Record name 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66356-54-5
Record name 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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